Ivermectin is synthesized through several methods, primarily involving the modification of its precursor, avermectin. One notable synthesis method involves the removal of the 23-position sulfonyl hydrazone from abamectin B2. This process can occur under various conditions:
Another method involves hydrogenation, where ivermectin is synthesized from its precursors in the presence of hydrogen gas and ruthenium trichloride as a catalyst. The reaction typically occurs under pressure and requires careful control of temperature and stirring to ensure complete conversion .
Ivermectin has a complex molecular structure characterized by a 16-membered macrolide ring. Its chemical formula is , with a molecular weight of approximately 875.1 g/mol. The structural features include:
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide detailed information about its conformational properties .
Ivermectin participates in several chemical reactions that can modify its structure and enhance its properties:
Ivermectin exerts its antiparasitic effects primarily by binding to glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death. Additionally, it may interact with other ion channels and receptors involved in neurotransmission:
Ivermectin possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are crucial for formulating effective drug delivery systems that enhance its bioavailability.
Ivermectin has a wide range of applications in both veterinary and human medicine:
The discovery of ivermectin traces back to a singular soil-derived microorganism: Streptomyces avermectinius (originally classified as Streptomyces avermitilis). This actinomycete was isolated in 1974 from a soil sample collected near a golf course in Kawana, Shizuoka Prefecture, Japan, by Satoshi Ōmura and his team at the Kitasato Institute. Ōmura’s systematic approach involved screening thousands of soil samples across Japan to identify microorganisms producing bioactive compounds with potential therapeutic applications. The Kawana isolate demonstrated exceptional anthelmintic activity during preliminary bioassays [1] [4] [9].
Streptomyces avermectinius produces a family of macrocyclic lactones collectively termed "avermectins" through fermentation. These compounds (designated A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b) share a 16-membered macrocyclic lactone core but differ in side-chain substitutions. Among them, the B1 components (particularly B1a and B1b) exhibited the most potent activity against parasitic nematodes in animal models. Avermectins function by irreversibly binding to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, causing hyperpolarization, paralysis, and death of the parasite. Their specificity arises from the absence of comparable GluCl channels in vertebrates and their inability to cross the mammalian blood-brain barrier, conferring selective toxicity [9] [6] [1].
Table 1: Key Characteristics of Streptomyces avermectinius and Avermectins
| Characteristic | Detail |
|---|---|
| Discovery Location | Kawana, Shizuoka Prefecture, Japan (1974) |
| Taxonomic Status | Gram-positive soil actinomycete; Produces avermectin complex |
| Bioactive Compounds | Eight natural avermectins (A1a, A1b, A2a, A2b, B1a, B1b, B2a, B2b) |
| Potency | Effective at nanomolar concentrations against nematodes and arthropods |
| Mode of Action | Binds glutamate-gated chloride channels → Paralysis and death of parasites |
| Genomic Features | 9.03 Mb linear chromosome; 34 secondary metabolite biosynthetic gene clusters identified |
The development of ivermectin was enabled by a pioneering academic-industrial partnership. In 1973, Satoshi Ōmura established a research agreement between the Kitasato Institute and Merck Research Laboratories (led by William Campbell). Under this agreement, the Kitasato Institute isolated, fermented, and preliminarily screened soil microorganisms, sending promising cultures to Merck for in vivo evaluation. The Kawana Streptomyces avermectinius culture was among those transferred [1] [3] [10].
At Merck, Campbell’s team confirmed the culture’s extraordinary efficacy against the nematode Nematospiroides dubius in mice. Bioassay-guided fractionation isolated the avermectin complex. Recognizing the need for enhanced safety and efficacy, Merck chemists synthesized over 1,000 derivatives. Hydrogenation at the C22–C23 double bond of avermectin B1 yielded dihydroavermectin B1—a mixture of 80% 22,23-dihydroavermectin B1a and 20% 22,23-dihydroavermectin B1b. This derivative, named "ivermectin," demonstrated 25-fold greater potency and improved safety margins compared to earlier anthelmintics. The structural modification stabilized the molecule while amplifying its parasiticidal activity [1] [4] [9].
This collaboration was revolutionary for its equitable intellectual property model: The Kitasato Institute received royalties on commercialized products, setting a precedent for future international research partnerships. The Nobel Prize in Physiology or Medicine 2015 jointly awarded to Ōmura and Campbell underscored the transformative impact of this synergy [10] [3].
Ivermectin was first commercialized in 1981 as a broad-spectrum veterinary antiparasitic under the brand name Ivomec®. It rapidly became the global standard for controlling endoparasites (e.g., gastrointestinal roundworms, lungworms) and ectoparasites (e.g., mites, ticks, lice) in livestock, pets, and aquaculture. Its unparalleled efficacy led to annual sales exceeding $1 billion, dominating the animal health market for decades [1] [9] [4].
The transition to human medicine emerged when William Campbell championed ivermectin’s potential against human filarial diseases. Clinical trials in Senegal (1981–1987), conducted with the World Health Organization, demonstrated that a single annual oral dose (150 µg/kg) reduced skin-dwelling microfilariae of Onchocerca volvulus by >98%. This parasite causes onchocerciasis (river blindness), a debilitating tropical disease transmitted by blackflies. Crucially, ivermectin suppressed microfilarial release by adult female worms for up to 12 months, breaking transmission cycles [4] [1] [9].
In 1987, Merck registered ivermectin for human use as Mectizan®. Simultaneously, CEO P. Roy Vagelos announced the unprecedented Mectizan Donation Program—pledging to donate the drug "as much as needed, for as long as needed" to eliminate river blindness. This initiative, coordinated through the Mectizan Expert Committee and later the Mectizan Donation Program, became the longest-running drug donation in history. By 2016, over 2 billion treatments had been distributed across Africa, Latin America, and Yemen. The program expanded in 1998 to include lymphatic filariasis (elephantiasis) when co-administered with albendazole (donated by GlaxoSmithKline) [1] [4] [3].
Table 2: Key Milestones in Ivermectin’s Human Therapeutic Adoption
| Year | Milestone | Impact |
|---|---|---|
| 1981 | Veterinary launch (Ivomec®) | Revolutionized control of parasites in livestock and pets |
| 1987 | Human registration for onchocerciasis (Mectizan®) | First microfilariacidal drug safe for mass administration |
| 1988 | Mectizan Donation Program launch | Free distribution to endemic countries; >250 million people treated annually |
| 1998 | Extension to lymphatic filariasis control | Partnership with WHO; Albendazole co-administration |
| 2015 | Nobel Prize awarded for discovery | Recognition as a transformative public health intervention |
The program’s success transformed global health paradigms: Onchocerciasis is now eliminated in Colombia, Ecuador, Mexico, and Guatemala, with elimination programs underway across Africa. Lymphatic filariasis has declined by 74% globally since 2000. Ivermectin’s secondary benefits include suppression of soil-transmitted helminths (e.g., Ascaris, Trichuris) and ectoparasites (e.g., scabies mites), amplifying its community-wide health impact [4] [9] [1].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8